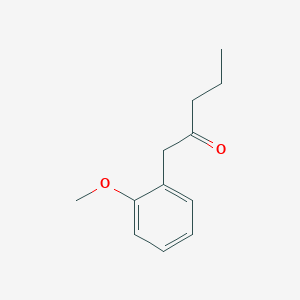

1-(2-Methoxyphenyl)-2-pentanone

Description

1-(2-Methoxyphenyl)-2-pentanone is a ketone derivative characterized by a five-carbon chain (pentanone) with a 2-methoxyphenyl group attached to the second carbon. The ortho-methoxy substitution on the aromatic ring distinguishes it from analogs with para- or meta-substituents.

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

1-(2-methoxyphenyl)pentan-2-one |

InChI |

InChI=1S/C12H16O2/c1-3-6-11(13)9-10-7-4-5-8-12(10)14-2/h4-5,7-8H,3,6,9H2,1-2H3 |

InChI Key |

CXVZPIQUAVSWHK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)CC1=CC=CC=C1OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-2-pentanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-methoxybenzene with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of 1-(2-Methoxyphenyl)-2-pentanone may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)-2-pentanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products Formed:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

1-(2-Methoxyphenyl)-2-pentanone has been investigated for its potential therapeutic applications. Its structure allows it to interact with biological targets, making it a candidate for drug development.

- Anticancer Activity : Research has shown that derivatives of 1-(2-Methoxyphenyl)-2-pentanone exhibit selective cytotoxicity against cancer cells. For instance, compounds derived from this ketone have been tested against various human cancer cell lines, demonstrating significant inhibition of cell proliferation. A study highlighted the compound's ability to induce apoptosis in HepG2 liver cancer cells, suggesting its potential as an anticancer agent .

- Biological Activity : The compound's derivatives have also displayed antibacterial and antifungal properties. For example, studies have indicated that certain modifications to the ketone structure can enhance its antimicrobial efficacy against resistant strains of bacteria and fungi .

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis. Its reactivity allows for the formation of complex molecules through various chemical reactions.

- Synthesis of Biologically Active Compounds : 1-(2-Methoxyphenyl)-2-pentanone can be utilized in the synthesis of more complex structures, including those with potential pharmacological activity. For example, it has been employed in the synthesis of novel benzotriazole derivatives that exhibit significant biological activity .

- Bioreduction Studies : A notable application involves the bioreduction of related compounds using yeast as a biocatalyst. In one study, the compound was used as a substrate for biotransformation processes that yielded high conversion rates into desired products under optimized conditions . This highlights its utility in green chemistry practices where enzymatic processes are favored over traditional synthetic methods.

Biochemical Applications

In biochemical research, 1-(2-Methoxyphenyl)-2-pentanone is explored for its interactions with biological systems.

- Enzyme Inhibition : The compound has been studied for its role as an enzyme inhibitor, particularly in pathways relevant to cancer metabolism. Research indicates that certain derivatives can inhibit key enzymes involved in tumor growth and proliferation .

- Pharmacokinetics and Metabolism : Understanding the pharmacokinetic profile of 1-(2-Methoxyphenyl)-2-pentanone is crucial for its application in drug development. Studies on its metabolic pathways have provided insights into how modifications to its structure can influence bioavailability and efficacy .

Data Tables

Case Studies

- Case Study on Anticancer Activity : A study investigated the effects of 1-(2-Methoxyphenyl)-2-pentanone derivatives on HepG2 cells. The results indicated that specific structural modifications significantly increased cytotoxicity compared to unmodified compounds.

- Biotransformation Research : In a bioreduction study using Saccharomyces cerevisiae, researchers optimized conditions to achieve over 90% conversion of a related compound into a saturated ketone product. This demonstrates the compound's utility in sustainable chemical processes.

Mechanism of Action

The mechanism by which 1-(2-Methoxyphenyl)-2-pentanone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 1-(2-Methoxyphenyl)-2-pentanone, differing primarily in substituent position and functional groups:

Physical-Chemical Properties

- Solubility: 1-(4-Methylphenyl)-2-pentanone is soluble in organic solvents due to its non-polar methyl group . The ortho-methoxy group in 1-(2-Methoxyphenyl)-2-pentanone may reduce solubility compared to para-substituted analogs due to increased steric hindrance.

- Boiling Point: 1-(4-Methylphenyl)-2-pentanone has a moderate boiling point, typical of aromatic ketones . Data for 1-(2-Methoxyphenyl)-2-pentanone is unavailable but expected to differ due to substituent effects.

Biological Activity

1-(2-Methoxyphenyl)-2-pentanone, a compound belonging to the class of ketones, has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-(2-Methoxyphenyl)-2-pentanone is characterized by its ketone functional group and a methoxy-substituted phenyl ring. Its chemical structure can be represented as follows:

This compound's unique structure contributes to its diverse biological activities, which are detailed in subsequent sections.

1. Antimicrobial Activity

Research has indicated that 1-(2-Methoxyphenyl)-2-pentanone exhibits significant antimicrobial properties. A study conducted on various extracts revealed that compounds with similar structures demonstrated notable antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 1.56 to 6.25 mg/mL, indicating potent activity compared to standard antibiotics like ampicillin and chloramphenicol .

| Compound | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| 1-(2-Methoxyphenyl)-2-pentanone | 1.56 - 6.25 | 1.56 - 12.5 |

2. Antioxidant Activity

The antioxidant potential of 1-(2-Methoxyphenyl)-2-pentanone was assessed using the DPPH free radical scavenging method. The results indicated that this compound effectively scavenged free radicals, showcasing its potential as a natural antioxidant agent .

3. Anticancer Properties

Emerging studies have highlighted the anticancer potential of related compounds, suggesting that 1-(2-Methoxyphenyl)-2-pentanone may share similar properties. For instance, compounds with methoxy groups have been shown to inhibit the proliferation of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest .

The biological activities of 1-(2-Methoxyphenyl)-2-pentanone can be attributed to several mechanisms:

- DNA Binding : Studies indicate that certain derivatives can bind to DNA, potentially disrupting replication and transcription processes .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.

- Radical Scavenging : Its ability to scavenge free radicals contributes to its antioxidant properties, protecting cells from oxidative stress.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various phenolic compounds, including derivatives of 1-(2-Methoxyphenyl)-2-pentanone. The findings demonstrated strong inhibition against Staphylococcus aureus and Escherichia coli, supporting its application in developing new antimicrobial agents .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of methoxy-substituted phenones on breast cancer cell lines (MCF-7). Results showed that these compounds significantly reduced cell viability, indicating their potential as therapeutic agents in cancer treatment .

Q & A

Basic: What synthetic routes are recommended for preparing 1-(2-Methoxyphenyl)-2-pentanone with high purity?

The compound can be synthesized via Friedel-Crafts acylation, where 2-methoxyphenyl derivatives react with acylating agents like pentanoyl chloride in the presence of Lewis acid catalysts (e.g., AlCl₃). Alternative methods include ketone alkylation or Grignard reactions. To ensure purity (>98%), post-synthesis purification via fractional distillation or column chromatography (using silica gel and ethyl acetate/hexane eluents) is critical. Monitor reaction progress using TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Basic: What analytical techniques are optimal for characterizing 1-(2-Methoxyphenyl)-2-pentanone?

- NMR : ¹H NMR (CDCl₃) should show characteristic peaks: δ 2.5–2.8 ppm (ketone-proximal methylene), δ 3.8–4.0 ppm (methoxy group), and aromatic protons at δ 6.8–7.5 ppm.

- GC-MS : Use a DB-5 column (30 m × 0.25 mm) with He carrier gas; expected molecular ion [M⁺] at m/z 192. Confirm fragmentation patterns (e.g., loss of methoxy group at m/z 161).

- FTIR : Look for C=O stretch at ~1715 cm⁻¹ and C-O (methoxy) at ~1250 cm⁻¹ .

Advanced: How should researchers address contradictions in reported yields for Friedel-Crafts synthesis of this compound?

Discrepancies in yields (e.g., 60–85% across studies) may arise from catalyst activation, moisture sensitivity, or competing side reactions (e.g., over-acylation). To resolve:

- Optimize catalyst stoichiometry (1.2–1.5 equivalents AlCl₃).

- Use anhydrous solvents (e.g., dry dichloromethane) and inert atmosphere.

- Monitor reaction temperature (0–5°C for exothermic steps). Validate results via triplicate trials and cross-check purity with HPLC (C18 column, 70:30 acetonitrile/water) .

Advanced: What methodologies are suitable for studying the compound’s metabolic degradation in biological systems?

- In vitro : Incubate with liver microsomes (e.g., rat S9 fraction) and analyze metabolites via LC-HRMS. Look for demethylation (loss of -OCH₃) or ketone reduction.

- Stability assays : Test pH-dependent hydrolysis (e.g., pH 1–9 buffers at 37°C) using UV-Vis spectroscopy (λmax ~270 nm).

- Computational modeling : Predict degradation pathways via DFT calculations (e.g., Gaussian 16, B3LYP/6-31G* basis set) .

Advanced: How can mechanistic insights into the compound’s reactivity guide its application in medicinal chemistry?

The electron-rich 2-methoxyphenyl group enhances electrophilic substitution, making the compound a precursor for bioactive derivatives. For example:

- Antimicrobial analogs : Introduce halogens at the para position of the phenyl ring via electrophilic substitution.

- Schiff base formation : React the ketone with hydrazines to generate hydrazones for metal coordination studies. Validate mechanisms using kinetic isotope effects or Hammett plots .

Safety: What protocols mitigate risks during handling and disposal of 1-(2-Methoxyphenyl)-2-pentanone?

- PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles. Use fume hoods for volatile steps.

- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste.

- Waste treatment : Neutralize acidic/byproduct residues (pH 7) before incineration at licensed facilities. Document waste streams per EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.